molecular formula C24H26N4O2 B12162848 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12162848
M. Wt: 402.5 g/mol
InChI Key: VNSRQLDEQUPPNN-UHFFFAOYSA-N
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Description

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazinone derivative featuring a 4-benzylpiperidine moiety linked to an N-phenylacetamide group. Its molecular formula is C24H25ClN4O2 (MW: 436.9339 g/mol), as confirmed by CAS No. 1324095-97-7 . The compound’s core structure includes a pyridazinone ring substituted at position 3 with the 4-benzylpiperidin-1-yl group and at position 1 with an acetamide bridge terminating in a phenyl group.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H26N4O2/c29-23(25-21-9-5-2-6-10-21)18-28-24(30)12-11-22(26-28)27-15-13-20(14-16-27)17-19-7-3-1-4-8-19/h1-12,20H,13-18H2,(H,25,29)

InChI Key

VNSRQLDEQUPPNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine and pyridazine rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for hydrogenation and cyclization steps, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects, indicating its potential as a pain management agent.
  • Neuropharmacological Applications : Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .

Synthesis and Optimization

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves several key reactions:

  • Substitution Reactions : The initial step often includes the substitution of benzylpiperidine at the pyridazine position.
  • Oxidation and Reduction : Common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are utilized to achieve the desired functional groups .

Optimization of these synthesis methods is crucial for industrial applications to enhance yield and reduce costs. Techniques like continuous flow reactors can be employed to streamline production processes.

Recent studies have focused on the pharmacodynamics of this compound:

  • Inhibition Studies : A study demonstrated that 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide effectively inhibited monoamine oxidases, which are critical enzymes in neurotransmitter metabolism .
  • Therapeutic Potential : Clinical trials exploring its anti-inflammatory and analgesic properties have shown promising results, indicating its potential application in pain management and inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Benzylpiperidin-1-yl, N-phenylacetamide 436.9339 Pyridazinone, Piperidine, Acetamide
S3 (Hydrazide derivative) 2-Bromobenzylidene acetohydrazide Not reported Hydrazide, Bromobenzylidene
S9 (Hydrazide derivative) 2-Methylbenzylidene acetohydrazide Not reported Hydrazide, Methylbenzylidene
6e (Antipyrine hybrid) 4-Benzylpiperidin-1-yl, Antipyrine-linked acetamide 548.2174 ([M+H]⁺) Pyridazinone, Antipyrine, Acetamide
8a (Thioderivative) 4-(Methylthio)benzyl, N-(4-bromophenyl)acetamide Not reported Methylthio, Bromophenyl, Acetamide

Physicochemical Properties

Table 2: Spectral and Physical Data

Compound Name IR C=O Stretching (cm⁻¹) ¹H NMR Key Signals (δ, ppm) Melting Point (°C) Yield (%)
Target Compound Not reported Not reported Not reported Not reported
6e 1664, 1642 Aromatic protons: 7.2–7.8 (m) Not reported 62
8a 1711, 1665, 1642 Aromatic protons: 7.6–8.3 (m) 174–176 63
S3 Not reported Benzylidene proton: ~8.3 (s) Not reported Not reported

Key Observations :

  • The target compound’s acetamide group likely exhibits C=O stretching at ~1660–1680 cm⁻¹, consistent with analogues .
  • Aromatic protons in the phenyl and benzylpiperidine groups are expected near δ 7.0–7.8, as seen in 6e and 8a .

Table 3: Reported Bioactivities of Analogues

Compound Name Biological Activity SAR Insights
S3, S9 Monoamine oxidase (MAO) inhibition Hydrazide substituents enhance MAO-B selectivity.
6e–6k Anti-inflammatory, analgesic Electron-withdrawing groups (Cl, F) improve potency.
8a–8c Formyl peptide receptor antagonism Methylthio groups enhance lipophilicity.

SAR Analysis :

  • Hydrazide vs. Acetamide : Replacement of the acetamide group in the target compound with hydrazide (S3, S9) shifts activity toward MAO inhibition, suggesting the acetamide’s role in target specificity .
  • Substituent Effects : Chloro or fluoro substituents on the phenyl ring (e.g., 6f, 6g) enhance anti-inflammatory activity compared to unsubstituted phenyl groups .
  • Piperidine Modifications : The 4-benzylpiperidine group in the target compound and 6e may improve blood-brain barrier penetration, relevant for CNS-targeted drugs .

Biological Activity

The compound 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a piperidine ring, a pyridazine moiety, and an acetamide group. Its molecular formula is C25H28N4O2C_{25}H_{28}N_{4}O_{2} with a molecular weight of approximately 432.5 g/mol.

PropertyValue
Molecular FormulaC25H28N4O2
Molecular Weight432.5 g/mol
CAS Number1324074-74-9

Synthesis

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves several steps, including:

  • Formation of the Piperidine Ring : This can be achieved through a Mannich reaction involving benzylamine.
  • Construction of the Pyridazine Ring : Formed via cyclization with hydrazine and diketones.
  • Coupling : The piperidine and pyridazine rings are coupled through nucleophilic substitution reactions.
  • Introduction of the Acetamide Moiety : This final step involves the acylation of the amine group .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : It is believed to bind to specific receptors in the central nervous system, potentially modulating neurotransmitter systems.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which increases acetylcholine levels and may enhance cognitive function .
  • Monoamine Oxidase Inhibition : Recent studies indicate that derivatives of this compound may act as selective inhibitors of monoamine oxidase B (MAO-B), which is significant in treating neurodegenerative diseases like Parkinson's .

Biological Activity

Research findings highlight several aspects of the biological activity of this compound:

Neuroprotective Effects

Studies have demonstrated that compounds similar to 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide exhibit neuroprotective properties by enhancing cholinergic transmission and inhibiting AChE, which could be beneficial in Alzheimer's disease models .

Antidepressant Activity

In animal models, certain derivatives have shown antidepressant-like effects, likely through modulation of serotonergic pathways .

Case Studies

  • In Vitro Studies : A study investigated the effect of related pyridazine derivatives on MAO-B inhibition, revealing significant activity that correlates with structural modifications in the benzylpiperidine moiety .
  • Behavioral Studies : Animal models treated with compounds similar to 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide exhibited improved memory retention and reduced anxiety-like behaviors, suggesting potential therapeutic applications in cognitive disorders .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide:

Compound NameBiological Activity
N-benzylpiperidine derivativesAChE inhibition
Pyridazinone derivativesMAO-B inhibition
Benzylpiperidinopyridazine derivativesNeuroprotective effects

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